benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
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Overview
Description
Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, an amino acid derivative, and an isoquinoline structure, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the amino acid derivative, and the final coupling with the benzyl group. Common reagents used in these reactions include benzyl chloride, isoquinoline derivatives, and amino acid precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .
Scientific Research Applications
Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as acting as a precursor for drug development or serving as a model compound for studying drug-receptor interactions.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products
Mechanism of Action
The mechanism of action of benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- (2S)-2-amino-3-methylbutanoic acid derivatives
Uniqueness
Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKTGMHLDJLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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